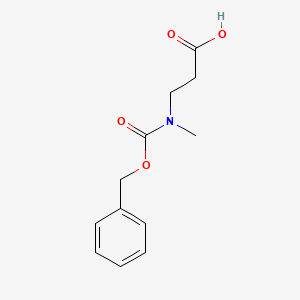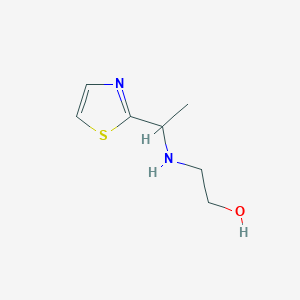![molecular formula C8H7NOS B3222080 {Thieno[2,3-c]pyridin-2-yl}methanol CAS No. 1211505-65-5](/img/structure/B3222080.png)
{Thieno[2,3-c]pyridin-2-yl}methanol
Übersicht
Beschreibung
“{Thieno[2,3-c]pyridin-2-yl}methanol” is a chemical compound with the CAS Number: 1211505-65-5 . It has a molecular weight of 165.22 . The IUPAC name for this compound is thieno [2,3-c]pyridin-2-ylmethanol . The InChI code for this compound is 1S/C8H7NOS/c10-5-7-3-6-1-2-9-4-8 (6)11-7/h1-4,10H,5H2 .
Molecular Structure Analysis
The molecular structure of “{Thieno[2,3-c]pyridin-2-yl}methanol” is characterized by a bicyclic heteroaromatic motif . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group . The hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .Physical And Chemical Properties Analysis
“{Thieno[2,3-c]pyridin-2-yl}methanol” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been used in the synthesis of anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral agents {Thieno[2,3-c]pyridin-2-yl}methanol can be used as a starting material or key intermediate in the synthesis of these compounds .
Development of GRK2 Inhibitors
G protein-coupled receptor kinase 2 (GRK2) is a protein kinase of the GRK family that phosphorylates activated G protein-coupled receptors, leading to their desensitization {Thieno[2,3-c]pyridin-2-yl}methanol derivatives have been synthesized and used as GRK2 inhibitors .
Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists
TRPV3 is a member of the transient receptor potential family of ion channels and is expressed in skin keratinocytes and sensory neurons {Thieno[2,3-c]pyridin-2-yl}methanol derivatives have been synthesized and used as TRPV3 antagonists .
Development of ROCK Inhibitors
Rho-associated protein kinase (ROCK) is a kinase involved in regulating the shape and movement of cells {Thieno[2,3-c]pyridin-2-yl}methanol derivatives have been synthesized and used as ROCK inhibitors .
Use in Organic Photovoltaics
Thieno[3,2-b]pyridine derivatives have been used in the development of organic photovoltaics {Thieno[2,3-c]pyridin-2-yl}methanol can potentially be used as a building block in the synthesis of these compounds .
Development of ATP-mimetic Kinase Inhibitors
Bicyclic heteroaromatic motifs with hydrogen bond donor–acceptor hinge binder motifs are frequently used as ATP-mimetic kinase inhibitors . The thieno[2,3-c]pyridine scaffold, which {Thieno[2,3-c]pyridin-2-yl}methanol can be used to synthesize, meets these criteria .
Safety and Hazards
The safety information for “{Thieno[2,3-c]pyridin-2-yl}methanol” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
{Thieno[2,3-c]pyridin-2-yl}methanol is primarily targeted towards G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in regulating the sensitivity of G protein-coupled receptors (GPCRs) to their ligands .
Mode of Action
The compound interacts with its target, GRK2, by mimicking ATP, the natural substrate of the kinase . The thieno[2,3-c]pyridine core of the compound forms hydrogen bonds with the hinge region of the kinase . Specifically, the ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .
Biochemical Pathways
The inhibition of GRK2 by {Thieno[2,3-c]pyridin-2-yl}methanol affects the GPCR signaling pathway . By inhibiting GRK2, the compound prevents the phosphorylation and subsequent desensitization of GPCRs, thereby modulating the cellular response to various hormones and neurotransmitters .
Pharmacokinetics
The compound’s molecular weight (16622 g/mol) suggests that it may have favorable absorption and distribution characteristics
Result of Action
The inhibition of GRK2 by {Thieno[2,3-c]pyridin-2-yl}methanol can potentially modulate the cellular response to various hormones and neurotransmitters . This could have implications for the treatment of diseases where GPCR signaling is dysregulated, such as heart failure and certain types of cancer .
Action Environment
The action, efficacy, and stability of {Thieno[2,3-c]pyridin-2-yl}methanol can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 28°C Additionally, the compound’s efficacy could be influenced by the cellular environment, including the presence of other signaling molecules and the overall state of the cell
Eigenschaften
IUPAC Name |
thieno[2,3-c]pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-5-7-3-6-1-2-9-4-8(6)11-7/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZNEKSPIZTKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(S2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{Thieno[2,3-c]pyridin-2-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(phenylsulfonyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B3222000.png)

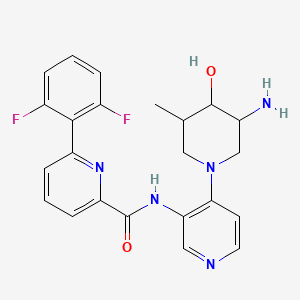
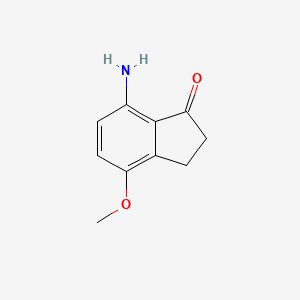
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B3222018.png)
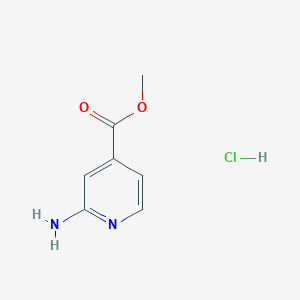
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3222030.png)
![5-[(2-aminophenyl)sulfanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3222031.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B3222032.png)
![3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol](/img/structure/B3222063.png)

